molecular formula C31H30O7 B150029 3-(2,4-Dihydroxy-5-(3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl)phenyl)-1-(4-hydroxyphenyl)propan-1-one CAS No. 400603-95-4

3-(2,4-Dihydroxy-5-(3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl)phenyl)-1-(4-hydroxyphenyl)propan-1-one

Cat. No. B150029
M. Wt: 514.6 g/mol
InChI Key: SFIYEXDIBBOYMW-UHFFFAOYSA-N
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Description

The compound appears to be a complex phenolic structure, likely related to lignin or flavonoid derivatives. It contains multiple hydroxy and methoxy substituents, which suggests it may have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of dihydroconiferyl alcohol and dihydrosinapyl alcohol from eugenol and its derivatives has been achieved through hydroboration reactions, which could be a potential pathway for synthesizing the compound or its analogs .

Molecular Structure Analysis

Structural and spectroscopic evaluations of related compounds, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, have been performed, revealing crystallization in specific space groups and stabilization by intermolecular hydrogen bonds . These findings could provide insights into the potential molecular structure and stability of the compound .

Chemical Reactions Analysis

The polarographic behavior of pyridyl analogues of chalcone has been studied, which includes the reduction of isomeric compounds with hydroxy and methoxy substituents . These studies could inform the electrochemical properties and reactivity of the compound , particularly in terms of reduction pathways and the influence of substituents on electron density and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated, such as the antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones . These studies suggest that the presence of hydroxy and methoxy groups can influence the biological activity of these compounds, which may also be relevant for the compound .

Scientific Research Applications

Environmental Pollutants and Male Infertility

Research on environmental pollutants such as Bisphenol A (BPA) and its derivatives highlights their role as endocrine disruptors affecting male reproductive health. These compounds are known to induce germ cell apoptosis, disrupting spermatogenesis. Such studies contribute to understanding the environmental impact of phenolic compounds on human health (Lagos-Cabré & Moreno, 2012).

Lignin Acidolysis

Investigations into the acidolysis of lignin model compounds provide insights into the chemical breakdown and potential applications of phenolic structures in bio-refinery processes. This research aids in understanding how specific chemical structures within lignin can be selectively broken down, offering a pathway to valorize lignin into valuable chemical products (Yokoyama, 2015).

Antioxidant and Anti-inflammatory Properties

Studies on tyrosol and hydroxytyrosol, phenolic compounds found in olives, have shown significant antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. These findings support the therapeutic potential of phenolic compounds in various medical and dental applications, highlighting their role in promoting health and combating diseases (Ramos et al., 2020).

Catalysis and Organic Synthesis

Research on clay catalysts for organic synthesis, including the production of raspberry ketone, a compound structurally related to phenolic compounds, demonstrates the utility of phenolic structures in facilitating chemical reactions. Such studies have implications for the synthesis of flavorings, fragrances, and potentially bioactive compounds, illustrating the versatility of phenolic compounds in synthetic chemistry (Tateiwa & Uemura, 1997).

Hydroxycoumarins and Biological Properties

Research into hydroxycoumarins, including 3-hydroxycoumarin, has explored their synthesis, chemical reactivity, and applications in biology. These studies underscore the chemical and biological diversity of coumarin derivatives, which share structural motifs with the compound , indicating potential for pharmaceutical and biological applications (Yoda, 2020).

properties

IUPAC Name

3-[2,4-dihydroxy-5-[3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl]phenyl]-1-(4-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30O7/c1-38-31-17-25(34)13-6-21(31)7-14-26(19-2-9-23(32)10-3-19)27-16-22(29(36)18-30(27)37)8-15-28(35)20-4-11-24(33)12-5-20/h2-6,9-13,16-18,26,32-34,36-37H,7-8,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIYEXDIBBOYMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)CCC(C2=CC=C(C=C2)O)C3=C(C=C(C(=C3)CCC(=O)C4=CC=C(C=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415696
Record name 3-(2,4-Dihydroxy-5-(3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl)phenyl)-1-(4-hydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dihydroxy-5-(3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl)phenyl)-1-(4-hydroxyphenyl)propan-1-one

CAS RN

400603-95-4
Record name 3-(2,4-Dihydroxy-5-(3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl)phenyl)-1-(4-hydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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